REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].C[O:8][C:9]1[CH2:13][CH:12]([OH:14])[C:11](=O)[C:10]=1[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][C:22]([O:24][CH3:25])=[O:23].CO.Cl>O1CCCC1>[OH:14][CH:12]1[CH2:13][C:9](=[O:8])[C:10]([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][C:22]([O:24][CH3:25])=[O:23])=[CH:11]1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
methyl 2-methoxy-4-hydroxy-5-oxocyclopent-1-eneheptanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C(C(C1)O)=O)CCCCCCC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred for 41/2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is lowered to -70°
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
CUSTOM
|
Details
|
over a 2 minute
|
Duration
|
2 min
|
Type
|
CUSTOM
|
Details
|
to rise above -60°
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
is lowered to -70°
|
Type
|
ADDITION
|
Details
|
is slowly added
|
Type
|
WAIT
|
Details
|
to stand for 16 hours at a temperature of about 4°
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
Then the solvent is removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue which remains is diluted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The aqueous and organic layers which form are separated
|
Type
|
WASH
|
Details
|
the organic layer is washed with water, potassium bicarbonate and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After the solvent is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the remaining material is chromatographed on silicic acid with ethyl acetate-benzene (1:4) as eluant
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1C=C(C(C1)=O)CCCCCCC(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].C[O:8][C:9]1[CH2:13][CH:12]([OH:14])[C:11](=O)[C:10]=1[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][C:22]([O:24][CH3:25])=[O:23].CO.Cl>O1CCCC1>[OH:14][CH:12]1[CH2:13][C:9](=[O:8])[C:10]([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][C:22]([O:24][CH3:25])=[O:23])=[CH:11]1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
methyl 2-methoxy-4-hydroxy-5-oxocyclopent-1-eneheptanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C(C(C1)O)=O)CCCCCCC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred for 41/2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is lowered to -70°
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
CUSTOM
|
Details
|
over a 2 minute
|
Duration
|
2 min
|
Type
|
CUSTOM
|
Details
|
to rise above -60°
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
is lowered to -70°
|
Type
|
ADDITION
|
Details
|
is slowly added
|
Type
|
WAIT
|
Details
|
to stand for 16 hours at a temperature of about 4°
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
Then the solvent is removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue which remains is diluted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The aqueous and organic layers which form are separated
|
Type
|
WASH
|
Details
|
the organic layer is washed with water, potassium bicarbonate and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After the solvent is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the remaining material is chromatographed on silicic acid with ethyl acetate-benzene (1:4) as eluant
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1C=C(C(C1)=O)CCCCCCC(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].C[O:8][C:9]1[CH2:13][CH:12]([OH:14])[C:11](=O)[C:10]=1[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][C:22]([O:24][CH3:25])=[O:23].CO.Cl>O1CCCC1>[OH:14][CH:12]1[CH2:13][C:9](=[O:8])[C:10]([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][C:22]([O:24][CH3:25])=[O:23])=[CH:11]1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
methyl 2-methoxy-4-hydroxy-5-oxocyclopent-1-eneheptanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C(C(C1)O)=O)CCCCCCC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred for 41/2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is lowered to -70°
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
CUSTOM
|
Details
|
over a 2 minute
|
Duration
|
2 min
|
Type
|
CUSTOM
|
Details
|
to rise above -60°
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
is lowered to -70°
|
Type
|
ADDITION
|
Details
|
is slowly added
|
Type
|
WAIT
|
Details
|
to stand for 16 hours at a temperature of about 4°
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
Then the solvent is removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue which remains is diluted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The aqueous and organic layers which form are separated
|
Type
|
WASH
|
Details
|
the organic layer is washed with water, potassium bicarbonate and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After the solvent is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the remaining material is chromatographed on silicic acid with ethyl acetate-benzene (1:4) as eluant
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1C=C(C(C1)=O)CCCCCCC(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |